Positional Isomer Differentiation: 5-Bromo vs. 7-Bromo Regioisomer Physical Property Comparison
5-Bromo-4-chloro-2-methylquinazoline (CAS 1823899-28-0) exhibits distinct physical properties relative to its closest positional isomer, 7-bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0). The 5-bromo isomer demonstrates a boiling point of 197.7±33.0 °C at 760 mmHg compared to 203.8±33.0 °C for the 7-bromo isomer , a difference of approximately 6.1 °C. While both compounds share identical density (1.7±0.1 g/cm³) and molecular formula (C₉H₆BrClN₂, MW 257.51), the boiling point differential reflects the altered electronic environment and intermolecular interactions arising from bromine substitution at the 5-position versus the 7-position of the quinazoline core. These property differences impact purification protocols (distillation conditions), solubility behavior, and chromatographic separation parameters during synthetic workflows.
| Evidence Dimension | Boiling point (distillation behavior) |
|---|---|
| Target Compound Data | 197.7±33.0 °C at 760 mmHg |
| Comparator Or Baseline | 7-Bromo-4-chloro-2-methylquinazoline (CAS 403850-84-0): 203.8±33.0 °C at 760 mmHg |
| Quantified Difference | 6.1 °C lower boiling point for the 5-bromo isomer |
| Conditions | Predicted values at standard atmospheric pressure (760 mmHg) |
Why This Matters
The lower boiling point of the 5-bromo isomer may simplify distillative purification in large-scale syntheses, influencing procurement choice for process chemistry applications.
